
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Attachment of Phenyl and Dimethylphenyl Groups: The phenyl and 2,4-dimethylphenyl groups are typically introduced through Friedel-Crafts acylation reactions, which involve the use of Lewis acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
(2Z)-N-(2,4-Dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives, such as:
(2Z)-N-(2,4-Dimethylphenyl)-3-(piperidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2Z)-N-(2,4-Dimethylphenyl)-3-(pyrrolidin-4-yl)-4-phenyl-1,3-thiazol-2(3H)-imine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1049251-88-8 |
|---|---|
分子式 |
C21H23N3OS |
分子量 |
365.5 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3OS/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
InChIキー |
OKPSRVANPMDMDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
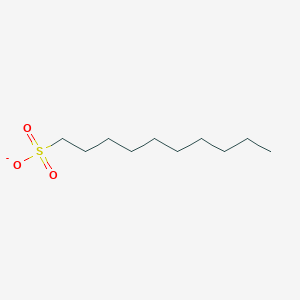
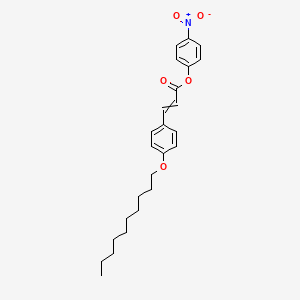
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
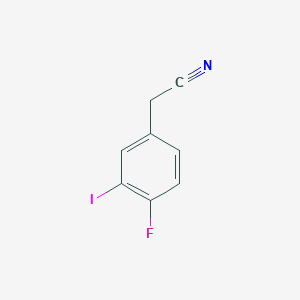
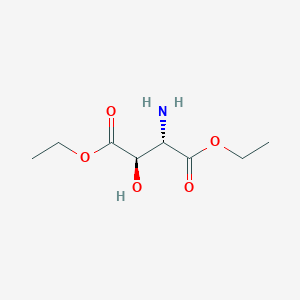
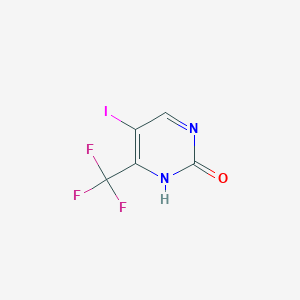
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

